2-(Thiophen-2-ylmethyl)butanoic acid 2-(Thiophen-2-ylmethyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275417
InChI: InChI=1S/C9H12O2S/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H12O2S
Molecular Weight: 184.26 g/mol

2-(Thiophen-2-ylmethyl)butanoic acid

CAS No.:

Cat. No.: VC16275417

Molecular Formula: C9H12O2S

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-ylmethyl)butanoic acid -

Specification

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
IUPAC Name 2-(thiophen-2-ylmethyl)butanoic acid
Standard InChI InChI=1S/C9H12O2S/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11)
Standard InChI Key KRFLKYJDVNURPF-UHFFFAOYSA-N
Canonical SMILES CCC(CC1=CC=CS1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound’s systematic IUPAC name is 2-[(thiophen-2-yl)methyl]butanoic acid, reflecting the substitution of a thiophen-2-ylmethyl group at the second carbon of the butanoic acid chain. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.26 g/mol. The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, contributes to the molecule’s planar geometry and influences its electronic properties through conjugation.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight184.26 g/mol
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (calculated)
pKa~4.5 (carboxylic acid)

The carboxylic acid group confers moderate water solubility (~1–5 mg/mL at 25°C), while the thiophene and alkyl chain enhance lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Manufacturing

General Synthetic Strategies

Although no explicit synthesis protocol for 2-(thiophen-2-ylmethyl)butanoic acid is documented, analogous thiophene derivatives are typically synthesized via:

  • Cyclization reactions using thiocarbamoyl precursors.

  • Nucleophilic substitution between thiophenemethyl halides and malonic acid derivatives.

  • Condensation reactions involving thiophene-containing aldehydes or ketones with carboxylic acid precursors .

A patent describing the synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs (EP0453159A1) provides insight into potential methodologies . The process involves condensing 2-mercaptothiophene with β-substituted lactones in ethereal solvents (e.g., THF) under nitrogen at 20–25°C, yielding chiral intermediates with high enantiomeric purity . Adapting this approach, 2-(thiophen-2-ylmethyl)butanoic acid could theoretically be synthesized via lactone ring-opening or alkylation of thiophenemethyl Grignard reagents with α,β-unsaturated esters.

Industrial-Scale Considerations

Large-scale production would require optimizing:

  • Catalyst selection (e.g., triethylamine for acid-base reactions) .

  • Solvent systems (polar aprotic solvents for improved yield).

  • Purification techniques (chromatography or recrystallization).

Biological Activity and Mechanistic Insights

Antibacterial Properties

Structural analogs like 2-(thiophen-2-yl)acetic acid derivatives inhibit bacterial growth by disrupting membrane integrity or enzyme function . The butanoic acid moiety in 2-(thiophen-2-ylmethyl)butanoic acid could enhance bacterial uptake due to its resemblance to fatty acids, though empirical validation is needed.

Enzyme Inhibition

Molecular docking studies on similar compounds reveal interactions with prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer . The thiophene ring’s sulfur atom may coordinate with mPGES-1’s active site, while the carboxylic acid group participates in hydrogen bonding .

Research Applications and Future Directions

Pharmaceutical Development

The compound’s dual functionality makes it a candidate for:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Modulating COX-2 or mPGES-1 pathways .

  • Antimicrobial agents: Targeting Gram-positive pathogens.

  • Prodrugs: Esterification to improve bioavailability.

Material Science

Thiophene derivatives are employed in organic semiconductors due to their π-conjugated systems . Functionalizing 2-(thiophen-2-ylmethyl)butanoic acid with electron-withdrawing groups could yield novel conductive polymers.

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